molecular formula C13H14ClN3S B11364801 N-(4-chloro-2-methylphenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine

N-(4-chloro-2-methylphenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B11364801
M. Wt: 279.79 g/mol
InChI Key: DATLOQQJFLVHHQ-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methylphenylamine and 6-methyl-2-(methylsulfanyl)pyrimidine.

    Coupling Reaction: These starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

    Biological Studies: Used in biological studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE: can be compared with other pyrimidine derivatives such as:

Uniqueness

    Structural Features: The unique combination of the 4-chloro-2-methylphenyl and 6-methyl-2-(methylsulfanyl)pyrimidine moieties.

    Biological Activity: Distinct biological activities compared to other similar compounds, making it a valuable subject for research.

Properties

Molecular Formula

C13H14ClN3S

Molecular Weight

279.79 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-6-methyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C13H14ClN3S/c1-8-6-10(14)4-5-11(8)16-12-7-9(2)15-13(17-12)18-3/h4-7H,1-3H3,(H,15,16,17)

InChI Key

DATLOQQJFLVHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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